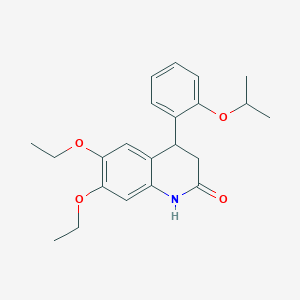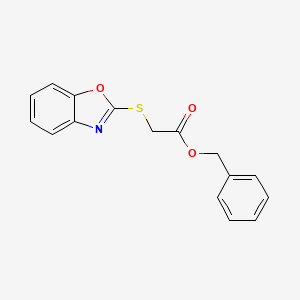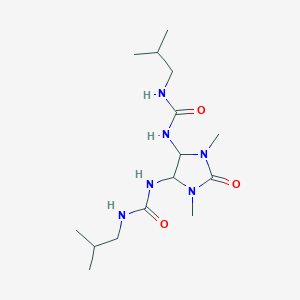
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions where ligands such as thioureas or isophthaloylbis coordinate with metals, forming structures with distinct coordination geometries around central ions. These synthesis processes often result in compounds that exhibit unique structural and chemical properties, including the potential for fluorescence and photocyclization reactions (Rodenstein, Richter, & Kirmse, 2007; Subrayan & Rasmussen, 1999; Byun, Jung, & Park, 1995)123.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals diverse coordination geometries and crystalline structures. For example, N,N,N‴,N‴-tetraisobutyl-N′,N″-isophthaloylbis(thiourea) complexes exhibit quadridentate coordination, forming di-bischelate structures around central CoII ions with cis-arranged O and S atoms. This intricate structural arrangement is indicative of the complex molecular geometries that compounds like "N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)" might possess (Rodenstein et al., 2007)1.
Chemical Reactions and Properties
Chemical reactions involving compounds with imidazolidine rings often involve nucleophilic aromatic substitution and thermal decomposition, leading to the formation of fluorescent probes or thermally stable compounds. These reactions underscore the chemical versatility and reactivity of imidazolidine derivatives, suggesting that "N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)" may exhibit similar reactivity (Subrayan & Rasmussen, 1999)2.
Physical Properties Analysis
Physical properties such as thermal stability, crystalline structure, and fluorescence emission are crucial in determining the application areas of these compounds. The detailed analysis of related compounds has shown high thermal stability up to 300°C and significant emission bands, indicating potential uses in materials science and as fluorescent probes (Subrayan & Rasmussen, 1999)2.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, potential for coordination to metal ions, and ability to undergo complexation reactions, play a significant role in the application of imidazolidine derivatives in catalysis, materials science, and as ligands in coordination chemistry. The synthesis and reactivity patterns suggest that "N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)" could similarly participate in a wide range of chemical reactions (Rodenstein et al., 2007; Subrayan & Rasmussen, 1999)12.
Eigenschaften
IUPAC Name |
1-[1,3-dimethyl-5-(2-methylpropylcarbamoylamino)-2-oxoimidazolidin-4-yl]-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-9(2)7-16-13(22)18-11-12(21(6)15(24)20(11)5)19-14(23)17-8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,16,18,22)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCHRVUUFCHUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)
![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)
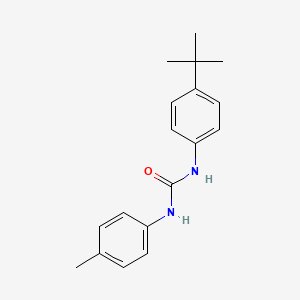
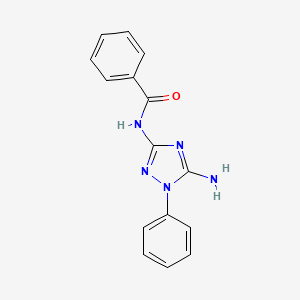
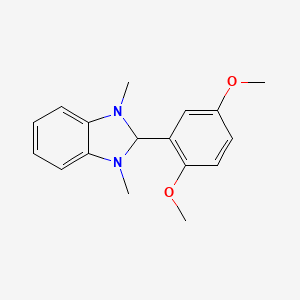
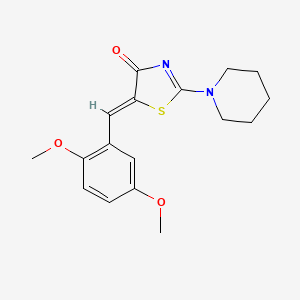
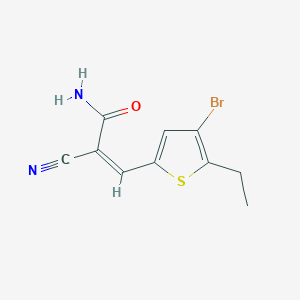

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)
![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)
